molecular formula C16H26N2OS B2765642 Cyclohex-3-en-1-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320381-48-2

Cyclohex-3-en-1-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2765642
CAS RN: 2320381-48-2
M. Wt: 294.46
InChI Key: VSULWSBKRBFLCE-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as CTDM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. CTDM is a member of the diazepane family of compounds and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones underwent Ugi reactions to give Ugi adducts. These adducts, after further processing, constitute a new class of pseudopeptidic [1,2,4]triazines, showing potential in synthesizing compounds with unique chemical properties (Sañudo et al., 2006).

Photolysis and Photochemical Reactions

  • The study of photolysis of diazoketones without elimination of nitrogen revealed the potential for C−H functionalization of aliphatic compounds. This demonstrates the utility of such compounds in photochemical reactions and potentially in the synthesis of complex organic structures (Rodina et al., 2016).

Catalytic Functions

  • Investigations into the catalytic function of 3,3′-tetramethylene-bridged 4-methylthiazolium salt revealed its efficacy in catalyzing reductions with o-methylbenzaldehyde and bases. This highlights the potential use of related compounds in catalysis, especially in reductive processes (Inoue & Tamura, 1986).

Coordination in Metal Complexes

  • The coordination mode of cyclohex-1-enylolonium cation and bridging pyridyl derivatives in rhenium(I) and (VII) complexes illustrates the compound's ability to form complex metal coordination structures. This has implications for the development of new materials and catalysts (Habarurema et al., 2019).

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-2,14-15H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSULWSBKRBFLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCC=CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohex-3-ene-1-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

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